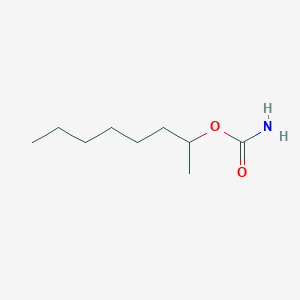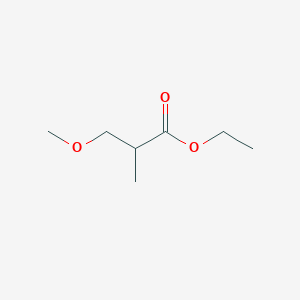
Ethyl 3-methoxy-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-methoxy-2-methylpropanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular ester is known for its fruity aroma and is used in various applications, including the food and beverage industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 3-methoxy-2-methylpropanoate can be synthesized through the esterification of 3-methoxy-2-methylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of a strong acid or base to yield 3-methoxy-2-methylpropanoic acid and ethanol.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol, 3-methoxy-2-methylpropanol, using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: 3-methoxy-2-methylpropanoic acid and ethanol.
Reduction: 3-methoxy-2-methylpropanol.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-methoxy-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug formulation and delivery systems.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of ethyl 3-methoxy-2-methylpropanoate involves its interaction with various molecular targets, depending on its application. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular functions. The ester group can undergo hydrolysis, releasing the active acid or alcohol, which can then exert its effects on target molecules.
Vergleich Mit ähnlichen Verbindungen
Ethyl acetate: Another ester with a fruity aroma, commonly used as a solvent and in flavorings.
Methyl 3-methoxy-2-methylpropanoate: A similar ester with a methyl group instead of an ethyl group.
Ethyl propanoate: A simpler ester with a similar structure but lacking the methoxy group.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
10500-17-1 |
|---|---|
Molekularformel |
C7H14O3 |
Molekulargewicht |
146.18 g/mol |
IUPAC-Name |
ethyl 3-methoxy-2-methylpropanoate |
InChI |
InChI=1S/C7H14O3/c1-4-10-7(8)6(2)5-9-3/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
TVODIPKBEMSROH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


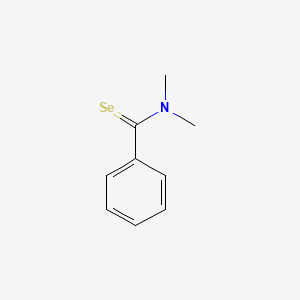
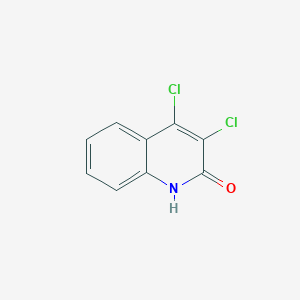
![1-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-octadecylthiourea](/img/structure/B14726862.png)
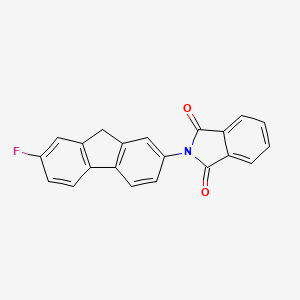
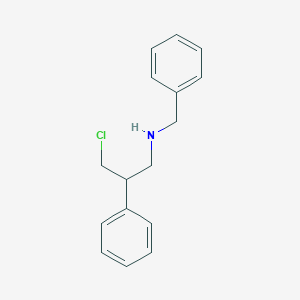

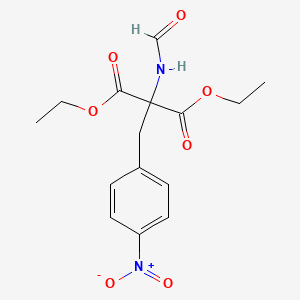
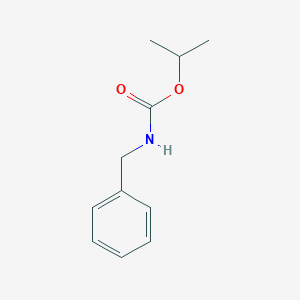
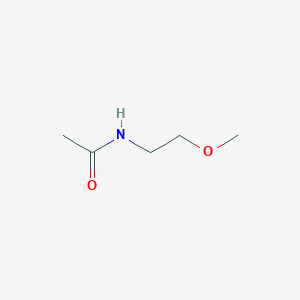

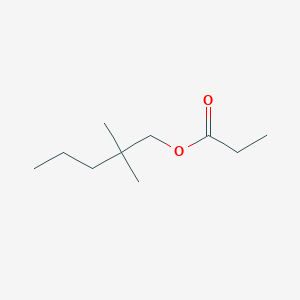
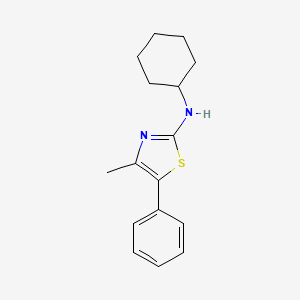
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B14726924.png)
